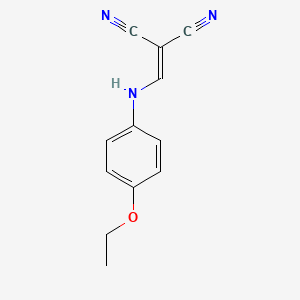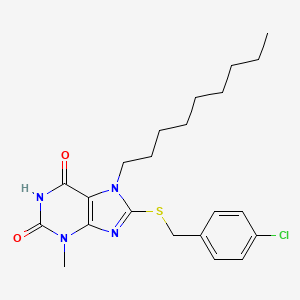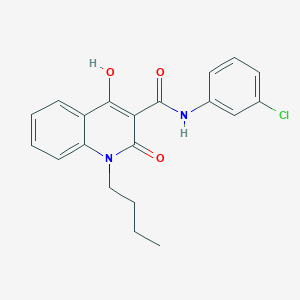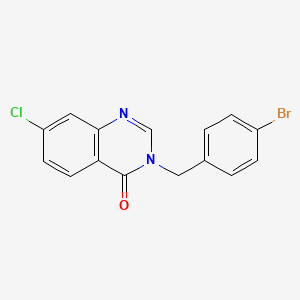
3-Propylcyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylcyclopentene: is an organic compound with the molecular formula C₈H₁₄ . It is a derivative of cyclopentene, where a propyl group is attached to the third carbon of the cyclopentene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylcyclopentene typically involves the alkylation of cyclopentene with a propyl halide under specific conditions. One common method is the use of a strong base, such as sodium hydride, to deprotonate cyclopentene, followed by the addition of propyl bromide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Propylcyclopentene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo substitution reactions where the propyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed:
Oxidation: Propylcyclopentanone, propylcyclopentanol.
Reduction: Propylcyclopentane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 3-Propylcyclopentene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials .
Biology and Medicine: Research is ongoing to explore its potential biological activities and medicinal properties. It may be investigated for its effects on various biological pathways and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Propylcyclopentene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Cyclopentene: The parent compound without the propyl group.
3-Methylcyclopentene: A similar compound with a methyl group instead of a propyl group.
3-Ethylcyclopentene: A similar compound with an ethyl group instead of a propyl group.
Uniqueness: 3-Propylcyclopentene is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where its particular reactivity and properties are desired .
Propiedades
Número CAS |
34067-75-9 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
3-propylcyclopentene |
InChI |
InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h3,6,8H,2,4-5,7H2,1H3 |
Clave InChI |
RBEROAUIKMEYDR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11993929.png)

![3-(2-methoxy-1-naphthyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993939.png)

![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)


![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11993975.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993983.png)
![9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993990.png)
